
1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile typically involves multi-step organic reactions. Common starting materials might include benzofuran derivatives, which undergo various chemical transformations such as cyclization, nitrile formation, and oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized benzofuran derivatives, while reduction could produce more reduced forms.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile might include other benzofuran derivatives with similar structures and properties.
Uniqueness
What sets this compound apart from similar compounds could be its specific functional groups and the resulting biological activities. Its unique structure might confer specific advantages in terms of stability, reactivity, or biological efficacy.
Properties
CAS No. |
90014-11-2 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO3/c12-5-11-3-1-6(2-4-11)7-8(11)10(14)15-9(7)13/h6-8H,1-4H2 |
InChI Key |
YNYXQQBPQMILIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3C2C(=O)OC3=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


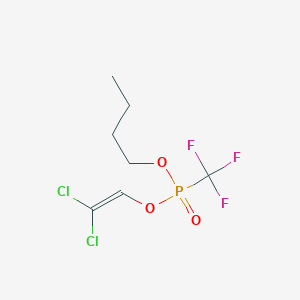
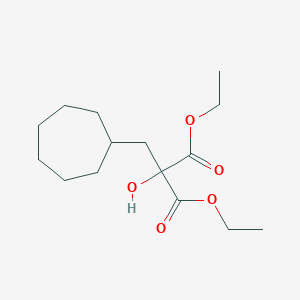


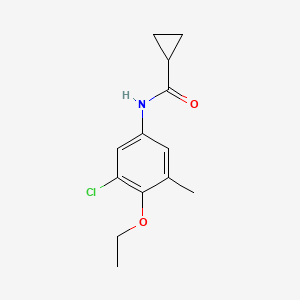

![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)

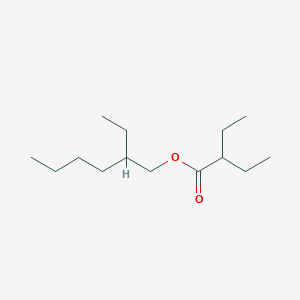
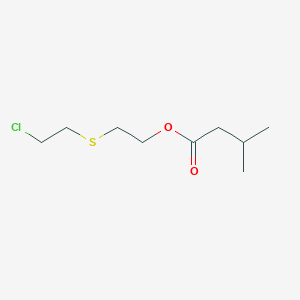

![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
